6-{[2-(4-fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "6-{[2-(4-fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine" involves multi-step reactions, typically starting from pyridine or imidazo[1,2-a]pyridine derivatives. A study demonstrates the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, highlighting the use of electrophilic fluorination and palladium catalysis in creating complex fluorophenyl-containing compounds (Eskola et al., 2002).
Molecular Structure Analysis
The crystal and molecular structure analysis of related compounds shows a variety of conformations and interactions. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate reveals a nearly planar benzimidazole ring, with the piperazine ring adopting a chair conformation, demonstrating the diverse conformations achievable within this chemical framework (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving "6-{[2-(4-fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine" and similar compounds can be complex, involving a range of reaction conditions and catalysts. For instance, the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, showcases a practical synthesis involving chloro- and fluoro-pyrimidine derivatives, indicating the versatility of these molecules in synthetic chemistry (Zhang et al., 2009).
properties
IUPAC Name |
[2-(4-fluorophenyl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-12-23-13-16(7-10-19(23)22-14)20(25)24-11-3-2-4-18(24)15-5-8-17(21)9-6-15/h5-10,12-13,18H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUOVMWJAIPQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCCC3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[2-(4-Fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine |
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